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Compound Name: Ptp1B-IN-29

Cat. No.: B15578323 Get Quote

Preamble: Regarding "Ptp1B-IN-29"
A thorough review of the scientific literature and public databases did not yield any specific

information for a compound designated "Ptp1B-IN-29". This designation may refer to a

compound from a private collection, an internal discovery program, or a pre-publication

codename.

Therefore, this document provides a comprehensive technical guide on the broader topic of

Protein Tyrosine Phosphatase 1B (PTP1B) as a therapeutic target and a review of its inhibitors,

in line with the core requirements of the original request. The content is tailored for

researchers, scientists, and drug development professionals, focusing on the quantitative data,

experimental methodologies, and signaling pathways relevant to the field.

An In-Depth Technical Guide to Protein Tyrosine
Phosphatase 1B (PTP1B) Inhibition
Introduction to PTP1B as a Therapeutic Target
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase

encoded by the PTPN1 gene.[1][2] It is a key regulator in multiple cellular signaling cascades

by catalyzing the dephosphorylation of tyrosine residues on various proteins.[3][4] PTP1B is

ubiquitously expressed, with particularly high levels in the endoplasmic reticulum of insulin-

sensitive tissues like the liver, muscle, and adipose tissue.
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The enzyme is a well-validated therapeutic target for several human diseases, primarily due to

its role as a negative regulator of the insulin and leptin signaling pathways.[1][3][5]

Overexpression or increased activity of PTP1B is associated with insulin resistance, a hallmark

of type 2 diabetes (T2DM) and obesity.[2][3] Consequently, inhibiting PTP1B is a promising

strategy to enhance insulin and leptin sensitivity.[3][6] Beyond metabolic disorders, PTP1B has

also been implicated in cancer, where its role can be context-dependent, acting as either a

tumor suppressor or an oncogene.[5][7]

The development of PTP1B inhibitors has been challenging due to the highly conserved and

positively charged nature of the active site among protein tyrosine phosphatases, leading to

difficulties in achieving selectivity, particularly over the closely related T-cell protein tyrosine

phosphatase (TCPTP), which shares 72% sequence identity in the catalytic domain.[8][9][10]

PTP1B in Core Signaling Pathways
PTP1B exerts its influence by dephosphorylating key signaling proteins. The most critical

pathways it regulates are the insulin and leptin signaling cascades.

Insulin Signaling Pathway
In the insulin signaling pathway, PTP1B acts as a negative regulator by dephosphorylating the

activated insulin receptor (IR) and its primary substrate, the insulin receptor substrate-1 (IRS-

1).[1][5][8] This action attenuates the downstream signaling cascade involving PI3K and Akt,

which is crucial for glucose uptake and metabolism.[1][7] Inhibition of PTP1B is expected to

prolong the phosphorylated, active state of the IR and IRS-1, thereby enhancing insulin

sensitivity and improving glucose homeostasis.[3][11]
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PTP1B's negative regulation of the insulin signaling pathway.

Leptin Signaling Pathway
PTP1B also negatively regulates the leptin signaling pathway. Leptin, a hormone primarily

produced by adipose cells, signals through the leptin receptor (LEPR) to regulate appetite and

energy expenditure. PTP1B dephosphorylates Janus kinase 2 (JAK2), a key downstream

effector of the LEPR.[5][8] This dephosphorylation dampens the activation of the STAT3

transcription factor, which is involved in mediating leptin's anorexigenic effects.[7][12] PTP1B

inhibition can, therefore, enhance leptin sensitivity, which is often impaired in obese individuals.

Quantitative Data for Representative PTP1B
Inhibitors
A variety of small molecules have been developed to inhibit PTP1B. They are often categorized

as either active-site directed (competitive) or allosteric (non-competitive) inhibitors. Below is a

summary of some representative inhibitors that have been evaluated in clinical or preclinical

studies.
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Inhibitor Name Type PTP1B IC₅₀
Selectivity vs.
TCPTP

Status/Note

Ertiprotafib Active Site 1.6 - 29 µM[8] Low

Discontinued in

clinical trials;

also interacts

with other

proteins like

PPARs.[8]

Trodusquemine

(MSI-1436)
Allosteric ~1 µM[2][8]

High (~224-fold)

[8]

Investigated in

clinical trials for

breast cancer

and diabetes.

Binds to the C-

terminus.[8][13]

JTT-551 Mixed-type 0.22 µM[2] Moderate

Reached clinical

trials but was

discontinued.[8]

IONIS 113715

(ISIS-PTP1BRx)

Antisense

Oligonucleotide
< 10 nM[2]

High (target-

specific)

Phase II clinical

trials; reduces

PTP1B

expression.[8]

Compound 10a Active Site 0.19 µM[8] ~31-fold

A competitive

inhibitor with

good selectivity.

[8]

CD00466 Active Site 0.73 µM[8] ~31-fold

A competitive

inhibitor

designed for

selectivity.[8]
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(S, S)-3ak Unknown Sub-micromolar Not specified

Discovered

through

multicomponent

reaction

chemistry.[14]

Key Experimental Protocols
The characterization of PTP1B inhibitors involves a standard cascade of in vitro and in vivo

assays to determine potency, selectivity, mechanism of action, and therapeutic efficacy.
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General experimental workflow for PTP1B inhibitor discovery.
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In Vitro PTP1B Enzymatic Assay
This assay measures the direct inhibitory effect of a compound on PTP1B enzymatic activity.

Principle: Recombinant human PTP1B enzyme is incubated with a substrate, commonly p-

nitrophenyl phosphate (pNPP), which is dephosphorylated to produce p-nitrophenol (pNP), a

chromogenic product that can be quantified spectrophotometrically at 405 nm.

Reagents:

Recombinant human PTP1B (catalytic domain, e.g., residues 1-321).

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

Substrate: p-Nitrophenyl phosphate (pNPP).

Test compound dissolved in DMSO.

Stop solution (e.g., 1 M NaOH).

Procedure (96-well plate format):

Add assay buffer to wells.

Add test compound at various concentrations (typically a serial dilution).

Add a fixed concentration of PTP1B enzyme and incubate for a pre-determined time (e.g.,

15 minutes at 37°C) to allow for inhibitor binding.

Initiate the reaction by adding pNPP substrate.

Incubate for a fixed reaction time (e.g., 30 minutes at 37°C).

Stop the reaction by adding the stop solution.

Measure the absorbance at 405 nm using a plate reader.

Calculate the percent inhibition relative to a DMSO control and determine the IC₅₀ value

by fitting the data to a dose-response curve.
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Selectivity Assay (vs. TCPTP)
This assay is critical to assess the specificity of the inhibitor.

Principle: The protocol is identical to the PTP1B enzymatic assay, but recombinant human T-

cell protein tyrosine phosphatase (TCPTP) is used as the enzyme.

Procedure: The same concentrations of the test compound are evaluated against TCPTP.

The resulting IC₅₀ value is compared to the PTP1B IC₅₀ to determine the selectivity ratio

(IC₅₀ TCPTP / IC₅₀ PTP1B). A higher ratio indicates better selectivity for PTP1B.

Cell-Based Insulin Receptor Phosphorylation Assay
This assay evaluates the inhibitor's ability to enhance insulin signaling in a cellular context.

Principle: A relevant cell line (e.g., HepG2 hepatocytes, C2C12 myotubes) is treated with the

inhibitor and then stimulated with insulin. The phosphorylation status of the insulin receptor

(IR) or downstream targets like Akt is measured, typically by Western blot or ELISA.

Procedure:

Plate cells and grow to desired confluency.

Serum-starve the cells for several hours to reduce basal signaling.

Pre-incubate the cells with the test compound or vehicle (DMSO) for 1-2 hours.

Stimulate the cells with a sub-maximal concentration of insulin for a short period (e.g., 5-

10 minutes).

Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.

Determine total protein concentration (e.g., using a BCA assay).

Analyze equal amounts of protein lysate by SDS-PAGE and transfer to a membrane

(Western blot).
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Probe the membrane with primary antibodies specific for phosphorylated IR (p-IR) and

total IR.

Use secondary antibodies conjugated to HRP or a fluorescent dye for detection.

Quantify band intensities to determine the ratio of p-IR to total IR, which reflects the

enhancement of insulin signaling by the inhibitor.

Inhibitor Binding Modes and Allosteric Regulation
The search for selective PTP1B inhibitors has led to the exploration of binding sites other than

the highly conserved active site.

Active Site (Orthosteric) Inhibition: Inhibitors binding here are typically phosphotyrosine

mimetics.[15] They compete directly with the substrate. Achieving selectivity is difficult

because the active site architecture is similar across PTPs.[9][10]

Allosteric Inhibition: Allosteric inhibitors bind to a site distinct from the active site, inducing a

conformational change that inactivates the enzyme.[10][16] These sites are generally less

conserved, offering a promising avenue for developing highly selective inhibitors.[10]

Trodusquemine, for example, binds to a region in the C-terminus, which is unique to PTP1B.

[8][15]
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Binding modes of competitive and allosteric PTP1B inhibitors.

Conclusion and Future Directions
PTP1B remains a high-interest therapeutic target for metabolic diseases and potentially cancer.

While early attempts to develop active-site inhibitors were hampered by poor selectivity and

bioavailability, the field has evolved significantly.[15][17] The discovery of allosteric sites has

opened new avenues for designing potent and highly selective inhibitors. Future efforts will

likely focus on:

Structure-based design of novel allosteric inhibitors.

Fragment-based screening to identify new binding pockets.

Development of bidentate inhibitors that engage both the active site and a secondary, less-

conserved pocket to improve both potency and selectivity.[15]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b15578323?utm_src=pdf-body-img
https://portlandpress.com/bioscirep/article/41/11/BSR20211994/230148/Recent-advances-in-PTP1B-signaling-in-metabolism
https://pubmed.ncbi.nlm.nih.gov/17467573/
https://portlandpress.com/bioscirep/article/41/11/BSR20211994/230148/Recent-advances-in-PTP1B-signaling-in-metabolism
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Further exploration of antisense oligonucleotide technology to specifically reduce PTP1B

expression in target tissues.

The continued investigation into the complex biology of PTP1B and the application of modern

drug discovery techniques hold promise for the eventual development of safe and effective

PTP1B-targeted therapeutics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pubs.acs.org/doi/10.1021/acscentsci.5c00041
https://portlandpress.com/bioscirep/article/41/11/BSR20211994/230148/Recent-advances-in-PTP1B-signaling-in-metabolism
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531832/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7531832/
https://pubmed.ncbi.nlm.nih.gov/17467573/
https://pubmed.ncbi.nlm.nih.gov/17467573/
https://www.benchchem.com/product/b15578323#ptp1b-in-29-literature-review-and-background
https://www.benchchem.com/product/b15578323#ptp1b-in-29-literature-review-and-background
https://www.benchchem.com/product/b15578323#ptp1b-in-29-literature-review-and-background
https://www.benchchem.com/product/b15578323#ptp1b-in-29-literature-review-and-background
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15578323?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15578323?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

